molecular formula C7H13Br B14371846 1-Bromo-2-butylcyclopropane CAS No. 91509-09-0

1-Bromo-2-butylcyclopropane

Cat. No.: B14371846
CAS No.: 91509-09-0
M. Wt: 177.08 g/mol
InChI Key: GOGHJGSOGCRJQE-UHFFFAOYSA-N
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Description

1-Bromo-2-butylcyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a cyclopropane ring substituted with a bromine atom and a butyl group. The presence of the bromine atom makes it a halogenated cycloalkane, which can exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-butylcyclopropane can be synthesized through various methods. One common approach involves the bromination of 2-butylcyclopropane using bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS). The reaction typically occurs under mild conditions, often at room temperature, and proceeds via a radical mechanism .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems can help maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-butylcyclopropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various substituted cyclopropane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 2-butylcyclopropanol or 2-butylcyclopropylamine.

    Elimination: 1-butylcyclopropene.

    Reduction: 2-butylcyclopropane.

Scientific Research Applications

1-Bromo-2-butylcyclopropane has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing various cyclopropane derivatives, which are valuable intermediates in organic synthesis.

    Biology: Halogenated cyclopropanes are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into cyclopropane derivatives explores their potential as pharmaceutical agents.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-butylcyclopropane involves its reactivity due to the presence of the bromine atom and the strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These reactions are facilitated by the high ring strain in cyclopropane, making it more reactive compared to larger cycloalkanes .

Comparison with Similar Compounds

  • 1-Bromo-2-methylcyclopropane
  • 1-Bromo-2-ethylcyclopropane
  • 1-Bromo-2-propylcyclopropane

Comparison: 1-Bromo-2-butylcyclopropane is unique due to the length of its butyl substituent, which can influence its physical and chemical properties. Compared to its shorter-chain analogs, it may exhibit different reactivity and solubility characteristics. The presence of the butyl group can also affect the compound’s steric and electronic environment, leading to variations in its behavior in chemical reactions .

Properties

CAS No.

91509-09-0

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

1-bromo-2-butylcyclopropane

InChI

InChI=1S/C7H13Br/c1-2-3-4-6-5-7(6)8/h6-7H,2-5H2,1H3

InChI Key

GOGHJGSOGCRJQE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC1Br

Origin of Product

United States

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